molecular formula C16H15FN2O2 B4609961 N-[3-(acetylamino)-4-methylphenyl]-3-fluorobenzamide

N-[3-(acetylamino)-4-methylphenyl]-3-fluorobenzamide

Cat. No.: B4609961
M. Wt: 286.30 g/mol
InChI Key: PKAADFMXDMOJEF-UHFFFAOYSA-N
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Description

N-[3-(acetylamino)-4-methylphenyl]-3-fluorobenzamide is a useful research compound. Its molecular formula is C16H15FN2O2 and its molecular weight is 286.30 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 286.11175589 g/mol and the complexity rating of the compound is 389. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthetic Opioid Research

Synthetic opioids, including compounds structurally similar to N-[3-(acetylamino)-4-methylphenyl]-3-fluorobenzamide, have been extensively researched for their potential as alternatives to traditional opium-based derivatives. These studies aim to identify compounds with improved side-effect profiles, such as reduced dependence and abuse liability. The development and analysis of new psychoactive substances (NPS) have posed challenges for policymakers, clinicians, and law enforcement worldwide due to their emergence on the market and association with adverse effects (Elliott, Brandt, & Smith, 2016).

Antagonists for Therapeutic Applications

Research into specific crystalline forms of compounds structurally related to this compound has revealed their potential use in treating a range of disorders, including asthma, gastrointestinal diseases, pain, and depression. This highlights the therapeutic versatility of such compounds (Norman, 2008).

Histone Deacetylase Inhibitors

The development of N-acylhydrazone derivatives as potent histone deacetylase (HDAC) 6/8 dual inhibitors indicates the role of structurally similar compounds in cancer research. These inhibitors show promise in affecting cell migration and inducing apoptosis, offering a potential pathway for future molecular therapies (Rodrigues et al., 2016).

Metabotropic Glutamate Receptor Antagonists

Compounds with structural similarities to this compound have been identified as potent metabotropic glutamate receptor 1 (mGluR1) antagonists. These findings underscore the potential of such compounds in developing treatments for neurological disorders and elucidating mGluR1 functions in humans (Satoh et al., 2009).

Insect Repellent and Insecticidal Research

The study of N,N-diethyl-3-methylbenzamide (DEET) and related compounds for their insect repellent and toxicological effects on specific insect species, including their mode of action and potential synergies with other chemicals, reflects the broader research interest in developing safer, more effective pest control methods. This research is crucial for public health, particularly in controlling disease vectors (Alzogaray, 2015).

Properties

IUPAC Name

N-(3-acetamido-4-methylphenyl)-3-fluorobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15FN2O2/c1-10-6-7-14(9-15(10)18-11(2)20)19-16(21)12-4-3-5-13(17)8-12/h3-9H,1-2H3,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKAADFMXDMOJEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CC(=CC=C2)F)NC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.